molecular formula C11H12O3 B1626644 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 900254-25-3

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1626644
M. Wt: 192.21 g/mol
InChI Key: SEQTZPLHSZFWIY-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative. It has a molecular weight of 192.21 . The compound is solid in its physical form .

Scientific Research Applications

Synthesis of Novel Compounds

  • 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is involved in the synthesis of novel compounds, such as 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), which has potential applications in flavoring, particularly for tobacco products. This synthesis process can be performed under mild conditions with good yields, highlighting its feasibility for large-scale production (Lu Xin-y, 2013).

Antiproliferative Activity

  • Compounds synthesized from 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid derivatives have shown significant antiproliferative activity against cancer cell lines. This suggests their potential in developing new anticancer treatments (J. Lu et al., 2021).

Antimicrobial and Antioxidant Studies

  • Derivatives of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have demonstrated notable antimicrobial and antioxidant properties. This highlights their potential in pharmaceutical applications, especially in developing new antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).

Photoinduced Electron Transfer Studies

  • Studies involving photoinduced electron transfer of derivatives of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid provide insights into complex chemical reactions, which can be crucial for understanding photochemical processes in organic chemistry (H. Ikeda et al., 2003).

Monitoring of Environmental Contaminants

  • 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid derivatives have been used in methods for determining pyrethroid metabolites in human urine. This is vital for monitoring exposure to environmental contaminants and assessing public health risks (F. J. Arrebola et al., 1999).

Stereocontrolled Synthesis Applications

  • The compound plays a role in stereocontrolled synthetic approaches, particularly in preparing various cyclopropane derivatives. This has significant implications in the field of synthetic organic chemistry, where controlling stereochemistry is crucial (M. Baird et al., 2001).

Ethylene Precursor in Plants

  • It has been identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This discovery is important for understanding plant physiology and could have implications in agricultural sciences (N. Hoffman et al., 1982).

properties

IUPAC Name

2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQTZPLHSZFWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553515
Record name 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

CAS RN

900254-25-3
Record name 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate (1.63 g, 7.4 mmol) in 3N NaOH (35 mL) and MeOH (35 mL) was heated at 60° C. for 1 h. After cooling to rt, the reaction mixture was concentrated. The residue was dissolved in 1N HCl and extracted with DCM. The organic solutions were dried over Na2SO4, filtered, and concentrated to give the desired product (1.23 g, 87%) which was used without further fication. The cis and trans isomers were separated at a later stage of analog synthesis. LCMS: (FA) ES− 191.3 (M+1).
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

The crude 2-(3-methoxy-phenyl)-cyclopropanecarboxylic acid ethyl ester is dissolved in 30 ml EtOH and 15 ml 1N NaOH. After stirring over night, the reaction mixture is acidified with 1N HCl and extracted with diethyl ether. After removal of the solvent 7.1 g of the 2-(3-methoxy-phenyl)-cyclopropanecarboxylic acid is obtained. This 2-(3-methoxy-phenyl)-cyclopropanecarboxylic acid is used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
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Reactant of Route 6
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Citations

For This Compound
2
Citations
B Schinor, S Hruschka, CG Daniliuc… - Bioorganic & Medicinal …, 2020 - Elsevier
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been discovered as a new class of σ receptor ligands showing different selectivity for the two subtypes of the receptor. …
Number of citations: 1 www.sciencedirect.com
P Shen - 2019 - search.proquest.com
The work in this dissertation is divided into three chapters. Chapter I describes the development of new norbornene-type mediators to achieve meta-C (sp 2)− H functionalization with a …
Number of citations: 0 search.proquest.com

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